

Physical and chemical properties of isophthalic dihydrazide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isophthalic dihydrazide*

Cat. No.: *B145863*

[Get Quote](#)

An In-depth Technical Guide to **Isophthalic Dihydrazide**

Introduction

Isophthalic dihydrazide (IDH), with the chemical name benzene-1,3-dicarbohydrazide, is an aromatic dicarboxylic acid dihydrazide.^{[1][2]} Its molecular structure consists of a benzene ring with two hydrazide groups attached at the meta positions. This configuration imparts rigidity and thermal stability to polymers it is incorporated into.^[3] IDH is primarily utilized as a latent curing agent for epoxy resins, a crosslinking agent for various polymeric systems, and a nucleating agent to enhance the crystallization kinetics of certain polymers.^{[1][3][4][5]} Its applications are prominent in the manufacturing of adhesives, sealants, coatings, and advanced composite materials.^{[4][6][7]}

Physical and Chemical Properties

Isophthalic dihydrazide is a white to off-white crystalline powder.^{[1][8][9]} It is stable under standard conditions but is noted to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.^{[1][10]}

Quantitative Data Summary

A summary of the key physical and chemical properties of **isophthalic dihydrazide** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	benzene-1,3-dicarbohydrazide	[2]
Synonyms	Isophthalohydrazide, m-phthaloyl dihydrazide	[1] [11]
CAS Number	2760-98-7	[1] [2] [12]
EINECS Number	220-425-7	[1] [2] [12]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	[1] [2]
Molecular Weight	194.19 g/mol	[1] [2]
Appearance	White to off-white powder or crystal	[1] [9]
Melting Point	201.1°C to 241°C (Varies by source)	[1] [3] [9] [11] [12] [13]
Density	~1.334 - 1.344 g/cm ³ (Predicted)	[1] [10] [12]
pKa	11.87 ± 0.10 (Predicted)	[1] [10]
LogP	-1.4 to -0.9	[2] [10]
Flash Point	227 °C	[6]
Solubility	Practically insoluble in water. [8] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. [8]	[8]

Experimental Protocols

Synthesis of Isophthalic Dihydrazide

The most prevalent laboratory-scale synthesis for **isophthalic dihydrazide** is the esterification-hydrazinolysis route, which involves the reaction of a dialkyl isophthalate with hydrazine hydrate.[\[3\]](#)

Objective: To synthesize **isophthalic dihydrazide** from dimethyl isophthalate and hydrazine hydrate.

Materials:

- Dimethyl isophthalate
- Hydrazine hydrate (98%)[\[11\]](#)
- Methanol[\[3\]](#)[\[11\]](#)
- Ethanol (for recrystallization)[\[3\]](#)[\[11\]](#)
- Ice-cold water[\[3\]](#)[\[11\]](#)

Procedure:

- A mixture of dimethyl isophthalate (e.g., 2.22 g) and 98% hydrazine hydrate (e.g., 2 cc) is prepared in a suitable volume of methanol in a round-bottom flask.[\[10\]](#)[\[11\]](#)
- The mixture is heated to reflux and maintained at this temperature for 4 to 5 hours.[\[3\]](#)[\[10\]](#)[\[11\]](#) During this period, the **isophthalic dihydrazide** product will begin to precipitate from the solution.[\[3\]](#)
- After the reflux is complete, the reaction mixture is allowed to cool to room temperature.[\[10\]](#)[\[11\]](#)
- The cooled mixture is then poured into ice-cold water to ensure the complete precipitation of the solid product.[\[3\]](#)[\[10\]](#)[\[11\]](#)
- The resulting white solid is collected by filtration.[\[3\]](#)[\[11\]](#)
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[\[3\]](#)[\[10\]](#)[\[11\]](#) This method typically achieves high yields, often around

85%.[\[3\]](#)[\[11\]](#)

An alternative industrial approach involves reacting a dialkyl isophthalate and hydrazine hydrate without a solvent under a nitrogen atmosphere at temperatures between 115-125°C for several hours.[\[14\]](#)

Purification Protocol

Objective: To purify crude **isophthalic dihydrazide**.

Method: Recrystallization

Procedure:

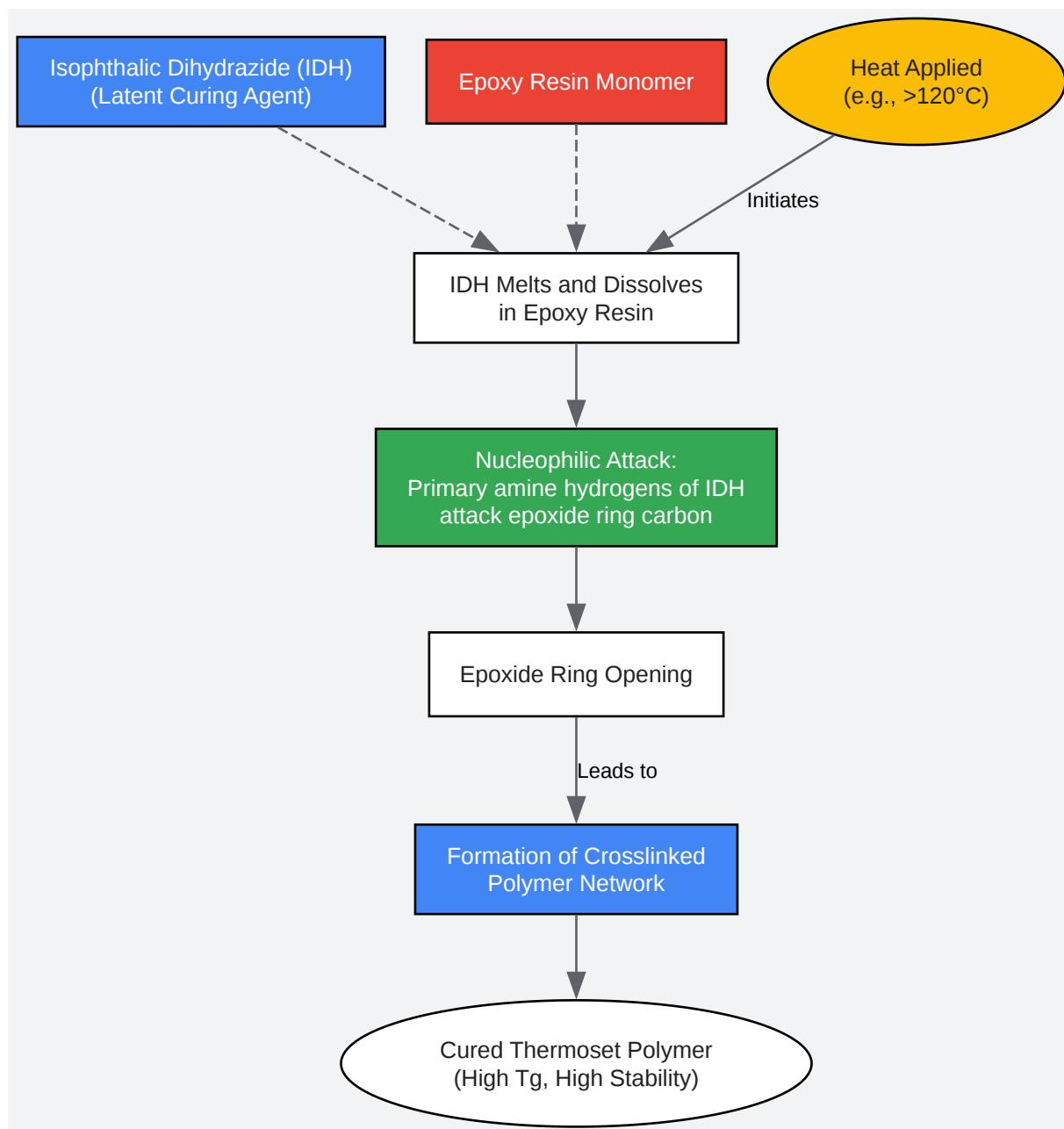
- The crude **isophthalic dihydrazide** solid is dissolved in a minimum amount of hot solvent, such as ethanol.[\[3\]](#)[\[11\]](#)
- Any insoluble impurities are removed by hot filtration.
- The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of crystals.
- The cooling can be completed in an ice bath to maximize the yield of the purified crystals.
- The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Analytical Methods for Characterization

Several standard techniques are employed to assess the structure, purity, and thermal properties of **isophthalic dihydrazide** and its performance in polymer systems.[\[3\]](#)

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.[\[15\]](#)
- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the molecule.[\[10\]](#)[\[11\]](#)

- Differential Scanning Calorimetry (DSC): Measures the melting point and other thermal transitions, such as the glass transition temperature (Tg) and cure kinetics in epoxy resins.[3][13]
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the compound.[3][13]
- Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of cured polymers, such as the retention of Tg under various conditions.[3]


Visualizations of Key Processes

The following diagrams illustrate the synthesis workflow for **isophthalic dihydrazide** and its mechanism as a curing agent in epoxy resins.

[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **isophthalic dihydrazide**.

[Click to download full resolution via product page](#)

Caption: Curing mechanism of epoxy resin using **isophthalic dihydrazide**.

Applications in Research and Drug Development

While primarily an industrial chemical, the unique reactivity of the dihydrazide functional group lends itself to various applications in research.

- **Polymer Chemistry:** IDH is a tetrafunctional crosslinking agent in epoxy resin systems.[\[3\]](#) The primary amine hydrogens of the hydrazide group react with the epoxide ring in a nucleophilic addition reaction, causing the ring to open and form a durable, crosslinked network.[\[3\]](#) The rigid aromatic core of IDH contributes to a high glass transition temperature (Tg), often exceeding 130°C, and excellent moisture resistance in the cured polymer.[\[3\]](#) It also functions as a chain extender in polyurethanes and a crosslinker for acrylic emulsions.[\[4\]](#)[\[5\]](#)
- **Nucleating Agent:** In polymers like polylactic acid (PLLA), IDH can act as a nucleating agent, promoting its melt-crystallization kinetics.[\[3\]](#) This is crucial for improving the material properties of PLLA, whose applications can be limited by its slow crystallization rate.[\[3\]](#)
- **Organic Synthesis and Fluorescent Probes:** **Isophthalic dihydrazide** can react with aldehydes to form Schiff base compounds.[\[16\]](#) This reaction is utilized in organic synthesis and for the development of fluorescent probes for ion recognition.[\[16\]](#)

Safety and Handling

Isophthalic dihydrazide is classified as an irritant. According to the Globally Harmonized System (GHS), it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[\[2\]](#)[\[9\]](#)[\[17\]](#) It may also cause respiratory irritation.[\[2\]](#)

Precautionary Measures:

- **Handling:** Wash hands and face thoroughly after handling.[\[9\]](#)[\[17\]](#) Use in a well-ventilated area or with local exhaust to prevent dust dispersion.[\[17\]](#) Avoid contact with skin, eyes, and clothing.[\[17\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses or goggles, and a dust respirator.[\[9\]](#)[\[17\]](#)
- **First Aid:**
 - **Skin Contact:** Wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[9\]](#)[\[17\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9][17]
- Inhalation: Move the victim to fresh air and keep at rest. Get medical advice if you feel unwell.[17]
- Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][17]
- Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. [17] Upon combustion, it may decompose and generate poisonous fumes.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isophthalic Dihydrazide DC02 CAS 2760-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Isophthalyl dihydrazide | C8H10N4O2 | CID 72700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophthalic Dihydrazide [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Isophthalic Dihydrazide | 2760-98-7 | CAA76098 | Biosynth [biosynth.com]
- 7. Isophthalic Dihydrazide | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Isophthalic dihydrazide | 2760-98-7 [chemicalbook.com]
- 11. Isophthalic dihydrazide CAS#: 2760-98-7 [amp.chemicalbook.com]
- 12. Isophthalic dihydrazide CAS#: 2760-98-7 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]

- 14. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Page loading... [wap.guidechem.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of isophthalic dihydrazide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145863#physical-and-chemical-properties-of-isophthalic-dihydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com